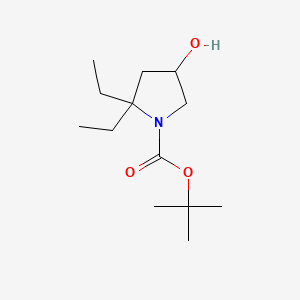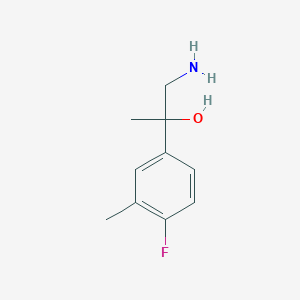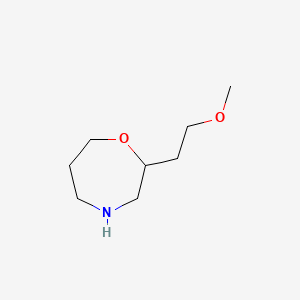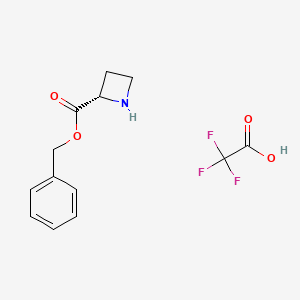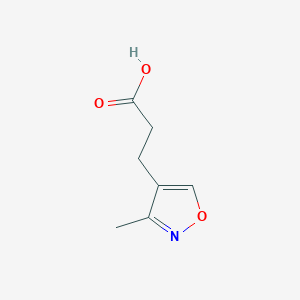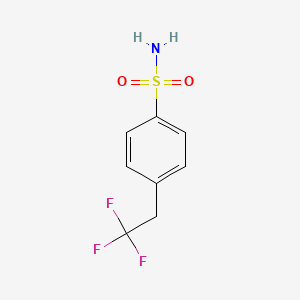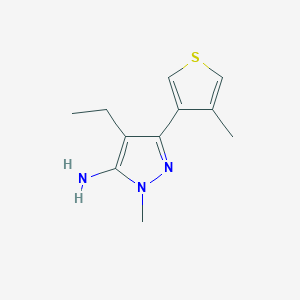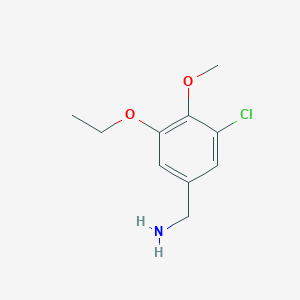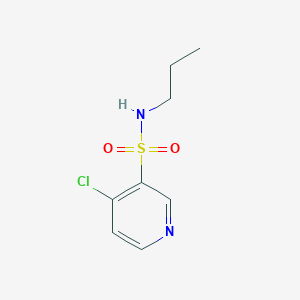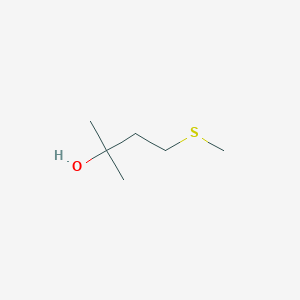
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethyl group and an amine group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 2-bromophenyl derivatives with trifluoromethylated amines. One common method is the nucleophilic substitution reaction where a bromine atom on the phenyl ring is replaced by a trifluoromethylated amine group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a phenyl group without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives without bromine.
Substitution: Formation of hydroxyl or alkyl-substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,3,3-Trifluoropropan-1-amine: Lacks the bromophenyl group, leading to different reactivity and applications.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine is unique due to the combination of a bromine atom and a trifluoromethyl group on the same molecule. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9BrF3N/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13/h1-4,7H,5,14H2 |
InChI Key |
RXGPAURACJWHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


